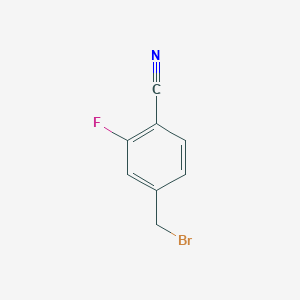

4-(Bromomethyl)-2-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXAJDFHGJTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380954 | |

| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222978-03-2 | |

| Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3-fluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile (CAS: 222978-03-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-fluorobenzonitrile is a fluorinated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a reactive bromomethyl group, a cyano moiety, and a fluorine atom on the benzene ring—allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmacologically active agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for its safe handling, storage, and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 222978-03-2 | [2] |

| Molecular Formula | C₈H₅BrFN | [3] |

| Molecular Weight | 214.03 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 44-45 °C | [2] |

| Boiling Point | 275.6 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.5 ± 24.6 °C | [2] |

| Solubility | Slightly soluble in methanol | [4] |

| Storage Temperature | 2-8 °C, under inert gas (e.g., Argon or Nitrogen) | [5] |

Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4) | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | |

| Corrosive/Lachrymatory | - | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[6]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the radical bromination of 2-fluoro-4-methylbenzonitrile.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol)

-

N-bromosuccinimide (NBS) (19.77 g, 111.1 mmol)

-

Benzoyl peroxide (BPO) (1 g)

-

Chloroform (200 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated brine

-

-

Procedure:

-

Dissolve 2-fluoro-4-methylbenzonitrile (10 g) in chloroform (200 mL) in a round-bottom flask.[3]

-

Add benzoyl peroxide (1 g) to the solution and stir until it is completely dissolved.[3]

-

Add N-bromosuccinimide (19.77 g) in batches to the reaction mixture.[3]

-

Heat the mixture to reflux and maintain for 12 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Wash the reaction mixture three times with saturated aqueous sodium bicarbonate solution, followed by three washes with water, and finally three washes with saturated brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure.[3]

-

Purify the crude product by column chromatography to yield this compound as a light yellow liquid (yield: 14.00 g, 88.79%).[3]

-

Representative Experimental Protocol: Alkylation Reaction

The bromomethyl group of this compound is highly reactive towards nucleophiles, making it an excellent substrate for alkylation reactions. This is a key step in its use as a building block for more complex molecules. The following is a general protocol for a typical N-alkylation reaction.

Reaction Scheme:

Caption: General N-alkylation reaction.

Experimental Protocol:

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of the amine (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

-

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several biologically active molecules.

Synthesis of GLUT1 Inhibitors

This compound is a crucial building block for the preparation of the highly selective GLUT1 (glucose transporter 1) inhibitor, BAY-876.[3][4][5] GLUT1 is overexpressed in many cancer cells and is a target for cancer therapy. The synthesis of BAY-876 involves the alkylation of a pyrazole derivative with this compound.

Potential Role in the Synthesis of PARP Inhibitors

While searches of available literature did not reveal a direct use of this compound in the synthesis of currently approved PARP (Poly (ADP-ribose) polymerase) inhibitors such as Olaparib, Rucaparib, Niraparib, or Talazoparib, its structural motifs are relevant to this class of drugs.[1][4][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] PARP inhibitors are a class of targeted cancer therapies that work by exploiting deficiencies in DNA repair mechanisms in cancer cells. The general signaling pathway of PARP inhibition is described below.

PARP Inhibition Signaling Pathway:

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of unrepaired DSBs in these cells leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Caption: PARP Inhibition Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a compound using this compound as a starting material.

Caption: General experimental workflow.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the development of new pharmaceutical agents.[1] Its trifunctional nature allows for diverse chemical modifications, making it a key component in the synthesis of complex molecules such as the GLUT1 inhibitor BAY-876. While a direct documented role in the synthesis of currently marketed PARP inhibitors was not identified in the reviewed literature, its structural features make it a compound of interest for the design and synthesis of novel bioactive compounds. The information provided in this guide is intended to support researchers and drug development professionals in the safe and effective use of this versatile chemical building block.

References

- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | CAS#:222978-03-2 | Chemsrc [chemsrc.com]

- 3. This compound | 222978-03-2 [chemicalbook.com]

- 4. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN105820126A - Preparing method for Olaparib - Google Patents [patents.google.com]

- 14. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]

- 15. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 18. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 19. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 20. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. spectrabase.com [spectrabase.com]

- 23. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 24. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-(Bromomethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a solid organic compound that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its reactivity is primarily attributed to the bromomethyl group, which is susceptible to nucleophilic substitution reactions.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 222978-03-2 | [2][3] |

| Molecular Formula | C₈H₅BrFN | [2][4] |

| Molecular Weight | 214.03 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Property | Value | Source |

| Melting Point | 44-45°C | [3] |

| Boiling Point | 275.6 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 120.5 ± 24.6 °C | [3] |

| Solubility | Slightly soluble in Methanol |

Experimental Protocols

The most common method for the synthesis of this compound is the radical bromination of 2-Fluoro-4-methylbenzonitrile.

Synthesis of this compound

Materials:

-

2-Fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in 200 mL of chloroform in a round-bottom flask.[4]

-

Add benzoyl peroxide (1 g) to the solution and stir until it is completely dissolved.[4]

-

Add N-bromosuccinimide (19.77 g, 111.1 mmol) to the reaction mixture in batches.[4]

-

Reflux the reaction mixture for 12 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Wash the organic layer three times with a saturated aqueous sodium bicarbonate solution, followed by three washes with water, and finally three washes with saturated brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure.[4]

-

Purify the crude product by column chromatography to yield this compound as a light yellow liquid (yield: 88.79%).[4]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of BAY-876, a highly selective and potent inhibitor of glucose transporter 1 (GLUT1).[4][6][7] GLUT1 is a key protein involved in the increased glucose consumption of many cancer cells, making it a significant target in oncology research.[6][7]

Logical Relationship: Role in Pharmaceutical Synthesis

The following diagram illustrates the pivotal role of this compound as a building block in the synthesis of pharmaceutically active compounds.

Experimental Workflow: Synthesis of BAY-876 Precursor

The diagram below outlines the synthetic workflow where this compound is utilized to create a precursor for the GLUT1 inhibitor, BAY-876.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:222978-03-2 | Chemsrc [chemsrc.com]

- 4. This compound | 222978-03-2 [chemicalbook.com]

- 5. enkepharma.lookchem.com [enkepharma.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-cyano-3-fluorobenzyl bromide

This technical guide provides a comprehensive overview of 4-cyano-3-fluorobenzyl bromide, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

4-cyano-3-fluorobenzyl bromide, also known by its IUPAC name 4-(bromomethyl)-2-fluorobenzonitrile, is a substituted aromatic compound. Its chemical structure incorporates a benzyl bromide moiety, a nitrile group, and a fluorine atom, making it a versatile reagent in organic synthesis.

Table 1: Chemical Identifiers for 4-cyano-3-fluorobenzyl bromide

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrFN[1] |

| CAS Number | 105942-09-4[2] |

| Synonyms | 4-Cyano-3-fluorobenzyl bromide |

Table 2: Physicochemical Properties of 4-cyano-3-fluorobenzyl bromide

| Property | Value |

| Molecular Weight | 214.03 g/mol [2] |

| Monoisotopic Mass | 212.95894 Da[1] |

| Melting Point | 77 °C[2] |

| SMILES | C1=CC(=C(C=C1CBr)F)C#N[1] |

| InChI | InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2[1] |

Experimental Protocols: Synthesis of 4-cyano-3-fluorobenzyl bromide

The synthesis of 4-cyano-3-fluorobenzyl bromide is crucial for its application as a building block in medicinal chemistry. A common method involves the bromination of 3-fluoro-4-methylbenzonitrile.

Objective: To synthesize 4-cyano-3-fluorobenzyl bromide via radical bromination of 3-fluoro-4-methylbenzonitrile.

Materials:

-

3-fluoro-4-methylbenzonitrile

-

N-bromosuccinimide (NBS)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide)

-

An appropriate solvent (e.g., carbon tetrachloride or dichloroethane)[3]

Procedure:

-

3-fluoro-4-methylbenzonitrile is dissolved in a suitable solvent such as dichloroethane in a reaction vessel.[3]

-

A catalytic amount of a radical initiator, like azobisisobutyronitrile, is added to the solution.[3]

-

The mixture is heated to the reflux temperature of the solvent to initiate the reaction.[3]

-

N-bromosuccinimide (NBS) is then added portion-wise to the reaction mixture to control the exothermic reaction.[3]

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution to remove any remaining impurities.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude 4-cyano-3-fluorobenzyl bromide can be further purified by recrystallization or column chromatography to obtain a light yellow solid.[3]

A patent describes a synthesis method where 3-fluoro-4-methylbenzonitrile is reacted with N-bromosuccinimide in a micro-reactor in the presence of a catalyst to prepare 4-bromomethyl-3-fluorobenzonitrile, which is a synonym for the target compound.[3] This method is reported to have a high yield of 85-94%.[3]

Applications in Research and Drug Development

4-cyano-3-fluorobenzyl bromide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility is highlighted in the development of treatments for a range of diseases. For instance, it is a key intermediate for synthesizing S1P1 receptor agonists and drugs for treating Alzheimer's disease.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Analogs such as 4-cyanobenzyl bromide are used in the synthesis of piperidine-linked aromatic diimidazolines, which are being investigated as potential treatments for Pneumocystis carinii pneumonia.[4] Similarly, other fluorinated benzyl bromides are employed in the synthesis of antidiabetic, antiviral, and anti-cancer agents.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of 4-cyano-3-fluorobenzyl bromide in drug discovery.

References

- 1. PubChemLite - 4-cyano-3-fluorobenzyl bromide (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 2. 4-Cyano-2-fluorobenzyl bromide | 105942-09-4 | FC36769 [biosynth.com]

- 3. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 5. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]

Spectral Analysis of 4-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral analysis of 4-(Bromomethyl)-2-fluorobenzonitrile, a key building block in medicinal chemistry. While a complete set of publicly available spectral data (NMR, MS, IR) for this specific compound is not readily accessible at the time of this publication, this document outlines the standard methodologies for data acquisition and presentation, offering a robust template for researchers working with this and similar chemical entities.

Data Presentation

The following tables are structured to present the quantitative spectral data for this compound. In a typical analysis, these tables would be populated with experimentally determined values.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR (Proton NMR) | |||

| Chemical Shift (δ) ppm | Multiplicity * | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| ¹³C NMR (Carbon-13 NMR) | |||

| Chemical Shift (δ) ppm | Assignment | ||

| Data not available | Data not available |

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: Mass Spectrometry (MS) Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]+•, [M+2]+•, fragments |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C≡N, C-Br, C-F, C-H (aromatic), etc. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data outlined above. These methodologies are standard in the field of organic chemistry and are applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

The solution is then transferred to a clean NMR tube.

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

For direct infusion, the solution is loaded into a syringe for injection into the ion source. For GC-MS or LC-MS, the sample is injected into the chromatograph.

Data Acquisition:

-

The sample is introduced into the ion source where it is ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector measures the abundance of each ion, generating a mass spectrum. The presence of bromine would be indicated by a characteristic M+2 isotope pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

An infrared beam is passed through the ATR crystal, and the sample on its surface absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its functional groups.

-

The detector measures the transmitted radiation, and a Fourier transform is used to generate the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral characterization of an organic compound.

A Comprehensive Technical Guide to 4-(Bromomethyl)-2-fluorobenzonitrile: Synthesis, Applications, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-fluorobenzonitrile, a key building block in the synthesis of pharmaceuticals, advanced materials, and agrochemicals. This document details its commercial availability, physicochemical properties, and key synthetic applications, including detailed experimental protocols and workflow diagrams to support research and development endeavors.

Introduction

This compound, with the CAS number 222978-03-2, is a versatile bifunctional molecule featuring a reactive bromomethyl group and a cyano group on a fluorinated benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate for introducing the 2-fluoro-4-cyanobenzyl moiety into a wide range of molecular scaffolds. Its primary utility lies in nucleophilic substitution reactions where the bromine atom is displaced, and in transformations of the nitrile group. This guide will delve into the critical aspects of this compound for professionals in drug discovery and materials science.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to light yellow solid with a purity of 98% or higher.[1] Proper storage in a cool, dry place, often at temperatures between 0-8°C, is recommended to maintain its stability.[1][2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 222978-03-2 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.04 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Melting Point | 44-45°C | [3] |

| Boiling Point | 275.6 ± 30.0 °C at 760 mmHg | [3] |

| Storage Conditions | 0-8 °C | [1][2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the radical bromination of 2-fluoro-4-methylbenzonitrile.[4]

General Experimental Protocol: Radical Bromination

This protocol outlines the synthesis of this compound from 2-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.

Materials:

-

2-Fluoro-4-methylbenzonitrile

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in chloroform.

-

Add benzoyl peroxide (a catalytic amount, e.g., 0.05 eq) to the solution and stir until it dissolves.

-

Add N-bromosuccinimide (1.1-1.5 eq) portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a light yellow solid.[4]

Applications in Pharmaceutical Research

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably in the development of selective inhibitors of glucose transporter 1 (GLUT1).[4] One prominent example is the synthesis of BAY-876, a potent and selective GLUT1 inhibitor with potential applications in cancer therapy.[5]

Synthesis of a BAY-876 Precursor

The synthesis of BAY-876 involves the N-alkylation of a pyrazole derivative with this compound. This reaction is a key step in assembling the core structure of the final drug molecule.

General Experimental Protocol: N-Alkylation of a Pyrazole Derivative

This protocol describes the alkylation of a substituted pyrazole with this compound, a critical step in the synthesis of BAY-876 precursors.

Materials:

-

Substituted pyrazole (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine)

-

This compound

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the substituted pyrazole (1.0 eq) and the solvent.

-

Add the base (1.5-2.0 eq) to the suspension.

-

Add a solution of this compound (1.1 eq) in the solvent dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for several hours, monitoring by TLC or LC-MS.[6]

-

Upon completion, filter off the inorganic salts and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-alkylated pyrazole derivative.

BAY-876 Signaling Pathway

BAY-876, synthesized using a precursor derived from this compound, exerts its anticancer effects by inhibiting GLUT1. This leads to a cascade of downstream effects that starve cancer cells of the energy required for their rapid proliferation.

The inhibition of GLUT1 by BAY-876 blocks glucose uptake into the cancer cell. This reduction in intracellular glucose limits glycolysis, leading to decreased production of ATP. The lower energy state of the cell activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation. The net result is the suppression of tumor growth.

Applications in Materials Science: OLED Synthesis

This compound also serves as a building block in the synthesis of organic light-emitting diode (OLED) materials.[6] The reactive bromine and the electronically distinct fluorinated cyanophenyl moiety can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting materials. A common synthetic strategy involves a Suzuki coupling reaction.

General Experimental Protocol: Suzuki Coupling for OLED Material Synthesis

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with this compound, which can be a step in the synthesis of more complex OLED materials.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water, dioxane)

-

Inert atmosphere

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system to the mixture.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Applications in Agrochemicals

The structural features of this compound are also valuable in the design and synthesis of novel agrochemicals, such as fungicides and herbicides.[1] The fluorinated phenyl ring can enhance the metabolic stability and bioavailability of the active ingredient.

General Experimental Workflow: Synthesis of a Fungicide Intermediate

A common step in the synthesis of certain fungicides involves the reaction of this compound with a nucleophilic thiol-containing heterocycle.

General Experimental Protocol: Thioether Formation for Agrochemical Synthesis

Materials:

-

This compound

-

Thiol-containing heterocycle (e.g., a mercaptotriazole)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone, DMF)

Procedure:

-

In a reaction flask, dissolve the thiol-containing heterocycle (1.0 eq) in the chosen solvent.

-

Add the base (1.1 eq) and stir the mixture for a short period at room temperature.

-

Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

References

- 1. d-nb.info [d-nb.info]

- 2. benchchem.com [benchchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Strategic Role of 4-(Bromomethyl)-2-fluorobenzonitrile in Modern Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Bromomethyl)-2-fluorobenzonitrile has emerged as a pivotal chemical intermediate, offering a versatile platform for the synthesis of a wide array of complex organic molecules. Its unique structural features, comprising a reactive bromomethyl group, a cyano moiety, and a fluorine atom on the benzene ring, make it a highly valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its crucial role in the development of novel therapeutics, with a particular focus on its application in the synthesis of targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key data points for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 44-45 °C | N/A |

| Boiling Point | 275.6 ± 30.0 °C at 760 mmHg | N/A |

| Density | 1.6 ± 0.1 g/cm³ | N/A |

| Purity | Typically ≥98% | [3] |

| CAS Number | 222978-03-2 | [1] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Characteristic signals for aromatic protons and the benzylic methylene protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the nitrile carbon, and the benzylic carbon. |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. |

Synthesis of this compound

The most common synthetic route to this compound involves the radical bromination of 2-fluoro-4-methylbenzonitrile.

Experimental Protocol: Synthesis via Radical Bromination

Materials:

-

2-Fluoro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Chloroform or Carbon tetrachloride (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzonitrile (1.0 eq) in chloroform.[1]

-

Add a catalytic amount of benzoyl peroxide (e.g., 0.05 eq).[1]

-

To this solution, add N-bromosuccinimide (1.1 eq) in portions.

-

Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Upon completion, cool the mixture to room temperature.

-

Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (3x), water (3x), and saturated brine (3x).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a light yellow liquid or solid. A reported yield for a similar reaction is 88.79%.[1]

Logical Workflow for Synthesis:

Role as a Chemical Intermediate: Key Reactions and Applications

The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of the 2-fluoro-4-cyanobenzyl moiety into a variety of molecular scaffolds.

Synthesis of GLUT1 Inhibitors: The Case of BAY-876

A significant application of this compound is in the synthesis of the highly selective and potent Glucose Transporter 1 (GLUT1) inhibitor, BAY-876.[1] GLUT1 is a key protein involved in glucose uptake in cancer cells, and its inhibition is a promising strategy in oncology.

The synthesis of BAY-876 involves the N-alkylation of a pyrazole derivative with this compound.

Representative Experimental Protocol: N-Alkylation of a Pyrazole Derivative

Materials:

-

This compound

-

A suitable pyrazole precursor (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (solvent)

Procedure:

-

To a solution of the pyrazole derivative (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add this compound (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours or until completion as monitored by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated pyrazole intermediate. While a specific yield for this exact reaction is not publicly available, similar N-alkylation reactions of pyrazoles are known to proceed in high yield.[4]

Broader Applications in Medicinal Chemistry

Beyond GLUT1 inhibitors, this compound serves as a versatile intermediate in the synthesis of other classes of bioactive molecules, including:

-

Kinase Inhibitors: The 2-fluoro-4-cyanobenzyl group can be incorporated into various kinase inhibitor scaffolds.

-

Central Nervous System (CNS) Drugs: The structural features of this intermediate are amenable to the synthesis of compounds targeting CNS receptors and enzymes.

Reactions with Other Nucleophiles

The reactivity of this compound extends to a wide range of nucleophiles, enabling the synthesis of diverse derivatives.

Reaction with Amines (Gabriel Synthesis)

A common method to introduce a primary amine is the Gabriel synthesis, which avoids over-alkylation.

Representative Experimental Protocol:

-

Suspend potassium phthalimide (1.1 eq) in DMF.

-

Add a solution of this compound (1.0 eq) in DMF dropwise.

-

Heat the mixture to 80-100°C for 2-4 hours.

-

After cooling, treat the mixture with hydrazine hydrate (1.5 eq) and reflux for 1-2 hours to cleave the phthalimide group, yielding the corresponding primary amine.

Reaction with Thiols

Reaction with thiols leads to the formation of thioethers.

Representative Experimental Protocol:

-

Dissolve the thiol (1.0 eq) and a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or DMF.

-

Add this compound (1.0 eq) and stir at room temperature until the reaction is complete.

-

Perform an aqueous workup and purify by chromatography.

Reaction with Alcohols (Williamson Ether Synthesis)

Ethers can be synthesized via the Williamson ether synthesis.

Representative Experimental Protocol:

-

Deprotonate the alcohol (1.0 eq) with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF to form the alkoxide.

-

Add this compound (1.0 eq) to the alkoxide solution.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with water and extract the ether product.

Signaling Pathway Involvement: GLUT1 Inhibition

The therapeutic rationale for using intermediates like this compound in the synthesis of GLUT1 inhibitors such as BAY-876 is rooted in the critical role of glucose metabolism in cancer. The inhibition of GLUT1 disrupts the glycolytic pathway, leading to a cascade of cellular events that can induce cancer cell death.

Signaling Pathway Diagram:

Inhibition of GLUT1 by compounds derived from this compound, such as BAY-876, blocks glucose uptake. This leads to a decrease in glycolysis and ATP production. Cancer cells may attempt to compensate by increasing mitochondrial respiration, which can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and ultimately apoptosis. The PI3K/AKT/mTOR signaling pathway is a key regulator of GLUT1 expression and trafficking to the cell membrane.[2][5][6][7] Conversely, under conditions of low glucose (mimicked by GLUT1 inhibition), the AMP-activated protein kinase (AMPK) pathway can be activated, which acts as a cellular energy sensor.[8]

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other advanced materials. Its facile synthesis and the high reactivity of its benzylic bromide group allow for its efficient incorporation into a wide range of molecular frameworks. The successful application of this intermediate in the development of the potent GLUT1 inhibitor BAY-876 highlights its value in the field of targeted cancer therapy. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and improved therapeutic agents and functional materials. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic potential of this versatile building block.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. CN112294815B - Application of compound BAY-876 in preparation of medicine for treating and/or preventing liver injury - Google Patents [patents.google.com]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Fluorine Advantage: A Technical Guide to Fluorinated Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine and fluorinated moieties can dramatically influence a molecule's biological activity, metabolic stability, and material characteristics. This in-depth technical guide explores the core features of fluorinated building blocks, providing quantitative comparisons, detailed experimental protocols, and visual representations of key concepts to empower researchers in their synthetic endeavors.

Core Principles: The Impact of Fluorination on Molecular Properties

The substitution of hydrogen or other functional groups with fluorine can lead to profound changes in a molecule's electronic and physical properties. These alterations are rooted in the fundamental characteristics of the fluorine atom: its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine bond.[1][2] These attributes collectively influence several key parameters critical for drug design and material science.

A primary consequence of fluorination is the modulation of a compound's metabolic stability . The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[2] This increased stability can lead to a longer in vivo half-life of a drug candidate.

Furthermore, the introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa) . While the effect on lipophilicity can be complex and position-dependent, aromatic fluorination generally increases it, whereas monofluorination of alkyl chains can decrease it.[3][4] The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, making them more acidic, and decrease the basicity of adjacent nitrogen atoms.[3] These modifications are crucial for optimizing a drug's solubility, membrane permeability, and target engagement.

Quantitative Insights: Comparative Physicochemical and Biological Data

The following tables provide a quantitative comparison of fluorinated compounds versus their non-fluorinated analogs, illustrating the tangible effects of incorporating fluorine.

Table 1: Physicochemical and Biological Properties of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors

| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |

| 1b | 7-F | 6.5 | 2.7 | >10,000 | 850 |

Data adapted from a study on PARP inhibitors. The introduction of a fluorine atom at the 7-position leads to a decrease in pKa and an increase in clogP, along with a modest improvement in PARP2 inhibition.

Table 2: Comparative Properties of Stearic Acid and its ω-Fluorinated Analog

| Property | Stearic Acid | ω-Fluorostearic Acid | Key Differences and Implications |

| Molecular Formula | C₁₈H₃₆O₂ | C₁₈H₃₅FO₂ | Replacement of a terminal hydrogen with fluorine. |

| Molecular Weight | 284.48 g/mol | 302.47 g/mol | Increased molecular weight. |

| Melting Point | 69.3 °C | Generally lower than non-fluorinated counterparts | Fluorination can disrupt crystal packing. |

| pKa | ~4.75 - 4.95 | Expected to be lower (more acidic) | The electronegativity of fluorine stabilizes the carboxylate anion. |

| logP (Lipophilicity) | 8.23 | Predicted to be slightly lower | Terminal monofluorination of alkyl chains can decrease lipophilicity. |

| Acute Oral Toxicity (LD₅₀, rat) | >2,000 - 4,600 mg/kg | Data not specifically found for ω-fluorostearic acid. However, ω-fluorooleic acid has an LD₅₀ of 6 mg/kg in rats. | Highlights the potential for increased toxicity with certain fluorination patterns. |

This table illustrates how terminal fluorination can impact fundamental physicochemical properties and underscores the importance of evaluating the toxicological profile of fluorinated compounds.[3]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of fluorinated molecules can be broadly categorized into nucleophilic and electrophilic fluorination methods. The following protocols provide detailed procedures for common and powerful fluorination reactions.

Nucleophilic Deoxyfluorination of a Secondary Alcohol using DAST

(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. The reaction generally proceeds with inversion of stereochemistry.

General Procedure:

-

To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Slowly add DAST (1.2 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5]

Detailed Example: Synthesis of 4-Nitrobenzyl Fluoride

-

Reactants: 4-Nitrobenzyl alcohol (153 mg, 1.0 mmol), DAST (144 µL, 1.1 mmol).[6]

-

Solvent: Dichloromethane (2.8 mL).

-

Procedure:

-

To a solution of 4-nitrobenzyl alcohol in dichloromethane, add DAST dropwise at room temperature.

-

Stir the mixture for 1 hour.

-

Quench the reaction with ice water (3 mL) and add dichloromethane (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (ethyl acetate/hexane gradient) to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72%).[6]

-

Electrophilic Aromatic Fluorination using Selectfluor™

Selectfluor™ (F-TEDA-BF₄) is a versatile and relatively safe electrophilic fluorinating agent used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

General Procedure for Fluorination of an Activated Aromatic Compound:

-

To a solution of the aromatic substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane) at room temperature, add Selectfluor™ (1.1 eq.) in one portion.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing Synthesis and Biological Impact

Experimental Workflow: Multi-Step Synthesis of a Fluorinated Compound

The following diagram illustrates a typical workflow for the synthesis of a fluorinated molecule, from starting materials to the final purified product.

Caption: A generalized workflow for a chemical synthesis involving a fluorination step.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. Fluorinated molecules have been developed as potent inhibitors of this pathway.

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by a fluorinated inhibitor.

Conclusion

Fluorinated building blocks offer a powerful and versatile platform for the design and synthesis of novel molecules with enhanced properties. By understanding the fundamental principles of how fluorine influences molecular characteristics and by mastering the key synthetic transformations, researchers can effectively leverage the "fluorine advantage" to accelerate innovation in drug discovery and materials science. This guide provides a foundational framework of data, protocols, and conceptual visualizations to aid in this endeavor.

References

- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Dual Reactivity of Substituted Benzyl Bromides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl bromides are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their versatile reactivity. The benzylic position, being adjacent to an aromatic ring, imparts unique electronic properties that allow for a delicate balance between SN1 and SN2 reaction pathways. This dual reactivity is highly dependent on the nature and position of substituents on the aromatic ring, the nucleophile, and the solvent system. Understanding and predicting the reactivity profile of these compounds is crucial for designing synthetic routes and developing novel therapeutic agents. This technical guide provides an in-depth analysis of the factors governing the reactivity of substituted benzyl bromides, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Influence of Substituents on Reactivity: A Quantitative Approach

The electronic nature of substituents on the benzene ring plays a pivotal role in determining the reaction mechanism and rate of nucleophilic substitution on benzyl bromides. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through inductive and resonance effects, stabilizing or destabilizing the transition states of both SN1 and SN2 reactions.

Hammett Linear Free-Energy Relationship

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative correlation between the reaction rate constants (k) of a series of substituted aromatic compounds and the electronic properties of the substituents (σ), relative to the unsubstituted compound (k₀). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. A negative ρ value suggests a buildup of positive charge in the transition state, characteristic of an SN1-like mechanism, while a positive ρ value indicates the development of negative charge, which can be observed in some SN2 reactions.

Solvolysis of Substituted Benzyl Chlorides: A Case Study

A study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water provides valuable quantitative insight into substituent effects. The first-order rate constants (k_solv) span a wide range, demonstrating the profound impact of ring substitution on reactivity.

| Substituent(s) | σ (para/meta)* | k_solv (s⁻¹) | log(k/k₀) |

| 4-OCH₃ | -0.27 | 2.2 | 6.56 |

| 4-CH₃ | -0.17 | 1.7 x 10⁻⁴ | 2.45 |

| H | 0.00 | 6.0 x 10⁻⁵ | 1.00 |

| 4-Cl | 0.23 | 2.2 x 10⁻⁶ | -0.44 |

| 3-Cl | 0.37 | 4.9 x 10⁻⁶ | -0.09 |

| 4-CN | 0.66 | 5.9 x 10⁻⁵ | 1.00 |

| 3-NO₂ | 0.71 | 7.3 x 10⁻⁸ | -2.92 |

| 4-NO₂ | 0.78 | 3.9 x 10⁻⁸ | -3.19 |

| 3,5-di-NO₂ | 1.42 | 1.5 x 10⁻⁸ | -3.60 |

| 3-Br-4-OCH₃ | 0.12 | 5.7 x 10⁻³ | 5.97 |

| 3-CN-4-OCH₃ | 0.39 | 5.9 x 10⁻⁵ | 4.00 |

| 3-NO₂-4-OCH₃ | 0.44 | 1.4 x 10⁻⁵ | 3.36 |

| 3-Br-5-NO₂-4-OCH₃ | 0.83 | 5.8 x 10⁻⁸ | -2.02 |

| 3,5-di-NO₂-4-OCH₃ | 1.15 | 2.2 x 10⁻⁸ | -3.44 |

| 3-CH₃-4-Cl | 0.16 | 5.3 x 10⁻⁶ | -0.06 |

| 3-OCH₃-4-Cl | 0.34 | 1.8 x 10⁻⁶ | -0.53 |

| 3-Br-4-Cl | 0.60 | 6.0 x 10⁻⁷ | -1.00 |

| 3-CN-4-Cl | 0.93 | 1.6 x 10⁻⁷ | -1.58 |

| 3-NO₂-4-Cl | 1.05 | 7.3 x 10⁻⁸ | -1.92 |

| 3-Br-5-NO₂-4-Cl | 1.42 | 2.7 x 10⁻⁸ | -2.35 |

| 3,5-di-NO₂-4-Cl | 1.79 | 1.5 x 10⁻⁸ | -2.60 |

| 3,4-di-Cl | 0.60 | 2.2 x 10⁻⁶ | -0.44 |

| 3-NO₂-4-Br | 1.00 | 1.8 x 10⁻⁸ | -3.53 |

| 3,5-di-NO₂-4-Br | 1.82 | 8.3 x 10⁻⁹ | -3.86 |

*Note: Hammett sigma constants (σ) are indicative values and can vary slightly depending on the specific reaction conditions and the substituent constant scale used (e.g., σ, σ⁺, σ⁻). The values presented here are for illustrative purposes.

Mechanistic Pathways: SN1 vs. SN2

Substituted benzyl bromides can undergo nucleophilic substitution through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is a function of the stability of the potential benzylic carbocation, the strength of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center.

The SN1 Pathway

The SN1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by:

-

Electron-donating groups (EDGs) at the para and ortho positions, which stabilize the positive charge of the carbocation through resonance and induction.

-

Weak nucleophiles that are not strong enough to attack the electrophilic carbon in a concerted step.

-

Polar protic solvents (e.g., water, ethanol) that can solvate both the departing bromide anion and the carbocation intermediate.

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2-fluorobenzonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-(Bromomethyl)-2-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in various organic solvents. It includes standardized methodologies, data presentation formats, and visualizations of its synthetic pathway and applications to facilitate its effective use in research and development.

Introduction

This compound is a versatile bifunctional molecule utilized as a building block in the synthesis of a range of target compounds.[1] Its utility has been noted in the preparation of selective inhibitors of glucose transporter 1 (GLUT1) and other areas of medicinal chemistry.[1] An understanding of its solubility in common organic solvents is critical for its application in chemical synthesis, purification, formulation, and screening. This guide aims to provide the necessary tools for researchers to generate and interpret this vital data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2][3] |

| Appearance | Solid | [2][4] |

| Melting Point | 44-45 °C | [4] |

| Boiling Point (Predicted) | 275.6 ± 30.0 °C | [4] |

| Solubility in Methanol | Slightly soluble | [4] |

Quantitative Solubility Data

Table 1: Thermodynamic Solubility of this compound at Various Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| 40 | |||

| Ethanol | 25 | ||

| 40 | |||

| Isopropanol | 25 | ||

| 40 | |||

| Acetone | 25 | ||

| 40 | |||

| Ethyl Acetate | 25 | ||

| 40 | |||

| Dichloromethane | 25 | ||

| 40 | |||

| Toluene | 25 | ||

| 40 | |||

| Acetonitrile | 25 | ||

| 40 |

Table 2: Kinetic Solubility of this compound in a Mixed Aqueous/Organic System

| Organic Co-Solvent | Concentration (%) | Kinetic Solubility (µM) | Method |

| DMSO | 5 | Nephelometry | |

| DMSO | 10 | Nephelometry |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and UV detector

Procedure:

-

Add an excess amount of this compound to a 2 mL glass vial.

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the diluted sample using a pre-validated HPLC method.

-

Calculate the original concentration to determine the solubility.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of a compound's solubility from a concentrated stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Using an automated liquid handler, add the DMSO stock solution to wells of a 96-well microplate containing PBS to achieve a range of final compound concentrations with a fixed DMSO concentration (e.g., 1-2%).

-

Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be determined by UV-Vis spectroscopy after transfer to a new plate.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical synthetic route for the preparation of this compound.

Applications and Logical Relationships

This diagram outlines the key application areas of this compound and its role as a versatile intermediate.

References

4-(Bromomethyl)-2-fluorobenzonitrile safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Profile of 4-(Bromomethyl)-2-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound (CAS No: 222978-03-2), a versatile building block in organic synthesis.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Cyano-3-fluorobenzyl bromide, alpha-Bromo-2-fluoro-p-tolunitrile[1] |

| CAS Number | 222978-03-2[2] |

| Molecular Formula | C₈H₅BrFN[1][2] |

| Molecular Weight | 214.03 g/mol [1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid, Off-White | [1][3] |

| Melting Point | 44-45 °C | [1][2] |

| Boiling Point | 275.6 ± 30.0 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.5 ± 24.6 °C | [2] |

| Solubility | Slightly soluble in Methanol | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] It is also noted to be corrosive and a lachrymatory agent.[1]

There are some discrepancies in the GHS classification across different suppliers. The table below presents the available information.

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |

Signal Word: DANGER[1] / WARNING

Hazard Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[1]

First-Aid Measures

Immediate medical attention is required in case of exposure. The following diagram outlines the recommended first-aid procedures.

Caption: First-aid procedures for exposure.

Fire-Fighting Measures

In case of fire, use dry powder or carbon dioxide extinguishers.[2] Firefighters should wear protective clothing and a self-contained breathing apparatus (SCBA).[2]

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Handling:

-

This product should only be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[2]

-

Use in a chemical fume hood is required.[2]

-

Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for safe handling.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[5]

-

Conditions to Avoid: Heat, flames, and sparks.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: In case of combustion, may produce carbon monoxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[2]

Toxicological and Ecological Information

No specific toxicological or ecological data was available in the consulted resources.[2]

Experimental Protocol: Synthesis

A method for the synthesis of this compound has been described.[1]

Materials:

-

2-Fluoro-4-methylbenzonitrile

-

Chloroform

-

Benzoyl peroxide (BPO)

-

N-bromosuccinimide (NBS)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated brine

Procedure:

-

Dissolve 2-Fluoro-4-methylbenzonitrile (10 g, 74.07 mmol) in 200 mL of chloroform.

-

Add benzoyl peroxide (1 g) and stir until completely dissolved.

-

Add N-bromosuccinimide (19.77 g, 11.11 mmol) in batches.

-

Reflux the reaction mixture for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the solution three times with saturated aqueous sodium bicarbonate solution.

-

Wash the solution three times with water.

-

Wash the solution three times with saturated brine.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the product by column chromatography to yield 4-cyano-3-fluorobenzyl bromide (14.00 g, 88.79% yield) as a light yellow liquid.

The following diagram provides a workflow for this synthesis.

Caption: Synthesis workflow diagram.

Disposal Considerations

Disposal of this chemical should be arranged as special waste by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations.[2]

References

An In-depth Technical Guide to the Storage and Handling of 4-(Bromomethyl)-2-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, personnel safety, and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended practices for 4-(Bromomethyl)-2-fluorobenzonitrile, a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various conditions.

| Property | Value |

| CAS Number | 222978-03-2 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol [1][2][3] |

| Appearance | Solid |

| Melting Point | 44-45°C[1] |

| Boiling Point | 275.6 ± 30.0 °C at 760 mmHg[1] |

| Flash Point | 120.5 ± 24.6 °C[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

Storage Conditions

To maintain its chemical integrity and prevent degradation, this compound requires specific storage conditions.

Recommended Storage:

-

Temperature: The compound should be stored refrigerated at a temperature of 2-8°C.[1][4][5]

-

Atmosphere: It is recommended to store under an inert atmosphere.[4]

-

Container: Store in tightly closed vessels in a dry and well-ventilated place.[1][6][7][8]

Conditions to Avoid:

-

Heat, Flames, and Sparks: Keep away from sources of ignition.[1][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][6][7][9]

Handling Procedures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][6][7]

Engineering Controls

-

Ventilation: Use only in a chemical fume hood to ensure adequate ventilation.[1][6][7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][6][7]

-

Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[1][6][7][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[6][7]

General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory area.[7]

-

Wash contaminated clothing before reuse.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, immediate action is crucial.

-